N-(1-ethyl-1H-pyrazol-5-yl)-2-methoxybenzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-1H-pyrazol-5-yl)-2-methoxybenzamide can be achieved through a multi-step process. One common method involves the condensation of 1-ethyl-1H-pyrazole-5-carboxylic acid with 2-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-1H-pyrazol-5-yl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(1-ethyl-1H-pyrazol-5-yl)-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers or dyes
Mechanism of Action
The mechanism of action of N-(1-ethyl-1H-pyrazol-5-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-[3-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylbenzamide: Another pyrazole derivative with potential biological activity.
5-amino-pyrazoles: A class of compounds with diverse applications in organic synthesis and medicinal chemistry.
Uniqueness
N-(1-ethyl-1H-pyrazol-5-yl)-2-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxybenzamide moiety can enhance its solubility and bioavailability, making it a promising candidate for drug development.
Properties
Molecular Formula |
C13H15N3O2 |
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Molecular Weight |
245.28 g/mol |
IUPAC Name |
N-(2-ethylpyrazol-3-yl)-2-methoxybenzamide |
InChI |
InChI=1S/C13H15N3O2/c1-3-16-12(8-9-14-16)15-13(17)10-6-4-5-7-11(10)18-2/h4-9H,3H2,1-2H3,(H,15,17) |
InChI Key |
AZEVNZHIZHDCLO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)NC(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
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